molecular formula C9H8N2O B13256507 3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde

3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No.: B13256507
M. Wt: 160.17 g/mol
InChI Key: UEUAURGKIBIBEJ-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a reactive aldehyde group at the 3-position and a methyl substituent at the 6-position of the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its wide spectrum of biological activities . The aldehyde functional group makes this molecule a versatile building block for the synthesis of more complex derivatives, most notably via condensation reactions to form Schiff bases, which have been explored as potential antimicrobial agents . The imidazo[1,2-a]pyridine core is of significant value in anti-tuberculosis (TB) drug discovery . Structural analogues, especially carboxamide derivatives, have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . Some compounds in this class, such as the clinical candidate Telacebec (Q203), function by inhibiting the cytochrome bcc subunit QcrB, a critical target in the mycobacterial electron transport chain, disrupting energy production and leading to bacterial death . Furthermore, the position of the methyl group on the core structure is known to influence biological potency, with 6-methyl analogues showing promising activity profiles . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-4-10-9-3-2-8(6-12)5-11(7)9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUAURGKIBIBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminopyridine Derivatives with α,β-Unsaturated Carbonyl Compounds

One common approach starts with 2-aminopyridine or its substituted analogs reacting with α,β-unsaturated carbonyl compounds under solvent-free or reflux conditions to form the imidazo[1,2-a]pyridine skeleton.

  • Example: Phenacyl derivatives react with 2-aminopyridine to yield 2-phenylimidazo[1,2-a]pyridine intermediates, which can be further functionalized.

Methylation at the 3-Position

The methyl substituent at the 3-position can be introduced by:

  • Using methyl-substituted precursors in the initial cyclization.
  • Alkylation of the imidazo[1,2-a]pyridine core with methylating agents such as methyl iodide or via halogenation followed by substitution using sodium hydride in dimethylformamide (DMF).

Alternative Metal-Free Direct Synthesis Approaches

Recent advances emphasize eco-friendly, metal-free protocols that condense 2-aminopyridines directly with aldehydes and isonitriles (Groebke–Blackburn–Bienaymé reaction), which can be adapted to synthesize substituted imidazo[1,2-a]pyridines including aldehyde derivatives. These methods avoid heavy metal catalysts and reduce environmental impact.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization 2-Aminopyridine + phenacyl derivatives, solvent-free 60 °C Several hours ~80 Forms imidazo[1,2-a]pyridine core
Vilsmeier-Haack Formylation POCl₃ + DMF, then substrate addition 0–5 °C to 80 °C 2–5 hours 71–85 Aldehyde introduced at position 6
Methylation (if post-cyclization) Methyl iodide / NaH in DMF Room temp to reflux Few hours Variable Introduces methyl at C3
Metal-free multicomponent reaction 2-Aminopyridine + aldehyde + isonitrile Room temp to reflux Few hours Moderate Eco-friendly synthesis of substituted derivatives

Characterization and Purity Validation

Summary Table of Key Synthetic Routes

Method Starting Materials Key Reagents Advantages Disadvantages
Cyclization + Vilsmeier-Haack 2-Aminopyridine + phenacyl derivatives POCl₃ + DMF High yield, well-established Uses toxic reagents (POCl₃)
Alkylation post-cyclization Imidazo[1,2-a]pyridine core Methyl iodide, NaH Flexible methyl introduction Requires strong base and alkyl halide
Metal-free multicomponent 2-Aminopyridine + aldehyde + isonitrile None (catalyst-free) Eco-friendly, mild conditions Moderate yields, substrate scope limited

Research Discoveries and Developments

  • The Vilsmeier-Haack formylation remains the gold standard for introducing the aldehyde group at the 6-position with yields up to 85% and good purity.
  • Recent metal-free synthesis protocols provide greener alternatives for constructing the imidazo[1,2-a]pyridine core and allow for diverse substitution patterns, including methyl groups, without heavy metal catalysts.
  • Optimization of reaction time, temperature, and purification techniques such as silica gel chromatography enhances product yield and purity.
  • Analytical techniques such as NMR and HPLC are critical for confirming structural integrity and purity, ensuring reproducibility in pharmaceutical applications.

This comprehensive analysis integrates multiple synthetic strategies, reaction conditions, and characterization methods for the preparation of This compound , reflecting over a decade of research progress and recent advancements in eco-friendly synthesis. The combination of classical Vilsmeier-Haack formylation with modern metal-free approaches offers versatile routes tailored to research and industrial needs.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to its therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde include other imidazo[1,2-a]pyridine derivatives such as imidazo[1,5-a]pyridine and imidazo[4,5-b]pyridine .

Uniqueness: What sets this compound apart from its similar compounds is its specific structural configuration and the presence of the carbaldehyde group at the 6-position.

Biological Activity

3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde (3-MeI) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.

  • Molecular Formula : C₉H₈N₂O
  • Molar Mass : Approximately 160.176 g/mol
  • Structure : The compound features a fused ring structure that includes nitrogen and carbon atoms, contributing to its unique chemical properties.

Anticancer Properties

Research indicates that 3-MeI exhibits significant anticancer activity, particularly against colon cancer cell lines such as HT-29 and Caco-2. A study demonstrated that compounds similar to 3-MeI initiated apoptosis in these cells through mitochondrial pathways, involving the release of cytochrome c and activation of caspases 3 and 8 .

Key Findings:

  • Cell Lines Tested : HT-29, Caco-2
  • Mechanism : Induction of apoptosis via mitochondrial pathways.
  • Toxicity : Low toxicity against white blood cells was observed, indicating a selective action against cancer cells .

Antimicrobial Activity

3-MeI has also been assessed for its antimicrobial properties. Compounds within the imidazo[1,2-a]pyridine class have shown promise in inhibiting various bacterial strains. For example, derivatives of imidazo[1,2-a]pyridine were evaluated for their activity against Mycobacterium tuberculosis (Mtb), with some compounds demonstrating excellent activity against multidrug-resistant strains .

Synthesis Methods

Several synthetic routes have been developed for obtaining 3-MeI in high purity. These methods are critical for ensuring the compound's availability for biological testing. The synthesis typically involves multicomponent reactions that yield various substituted derivatives with potential enhanced biological activities.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
6-Methylimidazo[1,2-a]pyridineSimilar imidazo structureKnown for strong mutagenic properties
3-Methylimidazo[1,2-a]pyridineSame methyl group but different aldehyde positionExhibits distinct pharmacological profiles
Imidazo[1,2-a]pyridineBase structure without additional substituentsServes as a scaffold for various derivatives

The uniqueness of 3-MeI lies in its specific substitution pattern and functional group positioning, which influence its chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

  • Case Study on Colon Cancer :
    • Objective : Evaluate the anticancer effects of imidazo[1,2-a]pyridines.
    • Results : Significant reduction in cell viability in HT-29 and Caco-2 cells; apoptosis was confirmed through mitochondrial assays .
  • Antituberculosis Activity :
    • Study : Evaluation of novel imidazo[1,2-a]pyridinecarboxamide derivatives against Mtb.
    • Findings : Compounds showed MIC values ranging from 0.10 to 0.19 μM against the H37Rv strain, outperforming traditional drugs like isoniazid in some cases .

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